tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or a diester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Esterification: The final step involves the esterification of the pyrrolidine nitrogen with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The fluorophenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Cyclohexyl derivatives
Substitution: Amino or thiol-substituted phenyl derivatives
Scientific Research Applications
Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. The tert-butyl ester group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R,4S)-3-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl (3R,4S)-3-(3-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl (3R,4S)-3-(3-bromophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size allow it to modulate the compound’s behavior in biological systems and chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-5-4-6-13(17)7-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQATTVCUBACQW-JSGCOSHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC(=CC=C2)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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